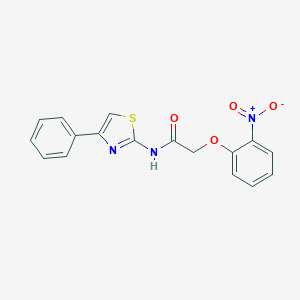![molecular formula C17H16F3NO2 B255573 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential applications in the field of medicine and biomedical research.
Mécanisme D'action
The mechanism of action of 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce pain and fever. In addition, it has been shown to exhibit anti-cancer properties and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments include its well-established synthesis method, its well-documented mechanism of action, and its potential applications in a variety of fields. However, there are also limitations to its use in lab experiments. For example, it may exhibit toxicity at high doses, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are many potential future directions for research on 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide. Some possible areas of research include its use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, as well as its potential use as a tool for studying the inflammatory response. In addition, further research may be needed to explore the potential side effects and limitations of its use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(trifluoromethyl)benzoic acid with propionyl chloride followed by the reaction with 2-aminobenzamide. The final product is obtained by purification through recrystallization. This method has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicine and biomedical research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C17H16F3NO2 |
Poids moléculaire |
323.31 g/mol |
Nom IUPAC |
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H16F3NO2/c1-2-10-23-15-9-4-3-8-14(15)16(22)21-13-7-5-6-12(11-13)17(18,19)20/h3-9,11H,2,10H2,1H3,(H,21,22) |
Clé InChI |
YILJMKBLCVLNPJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



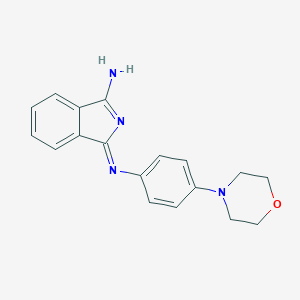
![Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)
![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)
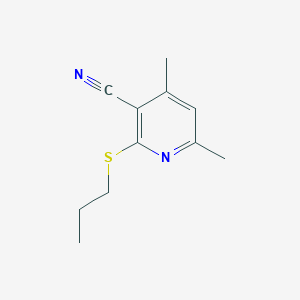
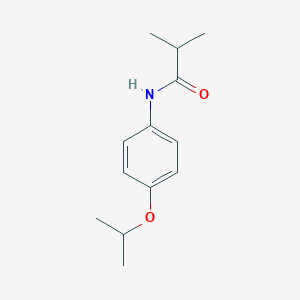
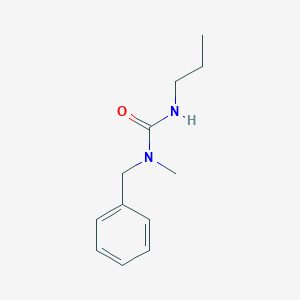
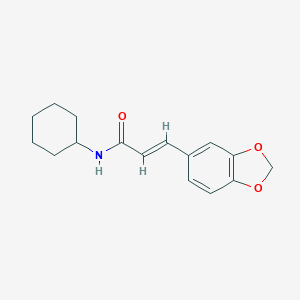
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)
![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)
![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)
